5-Oxo-1-(phenylsulphonyl)-L-proline

Synthetic Chemistry Process Development Chiral Building Blocks

Sourcing inconsistent chiral auxiliaries stalls asymmetric synthesis projects. This N-phenylsulfonyl lactam solves reproducibility challenges with validated conformational rigidity. - Proven diastereocontrol in 1-substituted tetrahydro-β-carboline synthesis. - Balanced LogP (0.5) for ideal permeability without high lipophilicity risk. - Efficient one-step synthesis supports seamless scale-up from pilot to production.

Molecular Formula C11H11NO5S
Molecular Weight 269.28 g/mol
CAS No. 46857-11-8
Cat. No. B12662442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-1-(phenylsulphonyl)-L-proline
CAS46857-11-8
Molecular FormulaC11H11NO5S
Molecular Weight269.28 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1C(=O)O)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C11H11NO5S/c13-10-7-6-9(11(14)15)12(10)18(16,17)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,14,15)/t9-/m0/s1
InChIKeyZVZRSYRJNCFXSL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Oxo-1-(phenylsulphonyl)-L-proline – Protected Pyroglutamate Building Block


5-Oxo-1-(phenylsulphonyl)-L-proline (CAS 46857-11-8), also known as 1-(phenylsulfonyl)pyroglutamic acid [1], is a chiral, N-sulfonylated derivative of L-pyroglutamic acid. The molecule features a phenylsulfonyl protecting group on the lactam nitrogen, which both stabilizes the ring and provides a unique steric and electronic environment. This compound is primarily utilized as a chiral building block and auxiliary in asymmetric synthesis, particularly for constructing complex heterocyclic systems [2], distinguishing it from simpler N-sulfonyl proline analogs.

Workflow Asymmetric synthesis chiral building block
Selection N-phenylsulfonyl lactam with rigid conformation
Use Context Steric/electronic control in heterocycle construction

Why Generic N-Sulfonyl Prolines Fail


Simple substitution with a generic N-sulfonyl proline or even other N-sulfonyl-5-oxoproline derivatives fails due to the unique interplay between the phenylsulfonyl group and the rigid 5-oxo (lactam) ring. This specific combination dictates the molecule's conformational rigidity and its ability to act as a chiral auxiliary with high levels of diastereocontrol [1]. While other N-arylsulfonyl groups (e.g., p-tolyl) are common in inhibitor design [2], they do not necessarily replicate the precise electronic and steric properties of the phenylsulfonyl moiety that are critical for achieving the reported synthetic transformations [1]. The unadorned phenylsulfonyl group offers a baseline reactivity profile that is essential for method development, unlike its substituted analogs which can introduce unpredictable electronic effects.

This Compound
Phenylsulfonyl lactam; rigid diastereocontrol
Generic N-Sulfonyl Prolines
May lack conformational rigidity; altered stereochemical outcomes
This Compound
Baseline phenylsulfonyl reactivity for method development
Substituted Arylsulfonyl Analogs
Electronic effects may shift; reactivity not directly transferable

5-Oxo-1-(phenylsulphonyl)-L-proline: Evidence vs. Analogs


Efficient One-Step Synthesis

For procurement, a key differentiator is established synthetic efficiency. A one-step synthesis of 5-Oxo-1-(phenylsulphonyl)-L-proline from (R)-(-)-N-(phenylsulfonyl)glutamic acid using acetyl chloride has been reported with an isolated yield of 69.78% in 2.0 hours [1]. This provides a clear, quantitative benchmark for process scale-up. In contrast, many N-arylsulfonyl proline analogs require multi-step sequences or more forcing conditions to achieve similar yields, making this compound a more cost-effective and reliable building block for large-scale synthesis.

Synthetic Yield
Class-level
69.78% isolated yield
Supports scalable process fit
One-step from (R)-N-(phenylsulfonyl)glutamic acid
Synthetic Chemistry Process Development Chiral Building Blocks

Antineoplastic Activity in EAC Mouse Model

Derivatives of the 5-Oxo-1-(phenylsulphonyl)-L-proline scaffold exhibit potent antineoplastic activity. A study on twelve 1-(substituted benzenesulphonyl)-5-oxopyrrolidine-2-carboxylic acid analogs demonstrated significant inhibition of Ehrlich ascites carcinoma (EAC) cell growth in Swiss albino mice, with a QSAR model achieving an R² of 93.0% [1]. The activity was correlated with molar refractivity (MR), which measures molar volume and polarizability of the substituents. This study establishes the core scaffold as a validated starting point for anticancer drug development, with the unsubstituted phenylsulfonyl derivative (this compound) serving as the crucial baseline for assessing substituent effects.

EAC Model Activity
Class-level
QSAR R² = 93.0%
Reported scaffold-activity SAR context
Ehrlich ascites carcinoma mouse model
Oncology Drug Discovery QSAR

Diastereoselective β-Carboline Synthesis

5-Oxo-1-(phenylsulphonyl)-L-proline demonstrates quantifiable performance as a chiral auxiliary. It has been employed in the highly diastereoselective synthesis of 1-substituted 1,2,3,4-tetrahydro-β-carbolines, a common structural motif in indole alkaloids [1]. While the original literature does not provide a numerical diastereomeric ratio (dr) for the unsubstituted phenylsulfonyl derivative in this specific reference, it establishes its utility in a complex, stereocontrolled transformation. In related systems, N-acylpyroglutamic acid auxiliaries are known to achieve dr values often exceeding 90:10, providing a strong class-level inference for the performance of this scaffold.

Diastereoselective Synthesis
Class-level
Enables highly diastereoselective tetrahydro-β-carboline formation
Supports chiral auxiliary utility
Class-level inference from related systems
Asymmetric Synthesis Chiral Auxiliary Alkaloid Synthesis

Balanced LogP Profile

The calculated partition coefficient (LogP) for 5-Oxo-1-(phenylsulphonyl)-L-proline is 0.5 [1]. This moderate hydrophobicity represents a key differentiator from more lipophilic analogs, such as the 1-(Naphthylsulphonyl)-5-oxo-L-proline derivative, which would possess a significantly higher LogP due to the extended aromatic system. A LogP of 0.5 strikes a favorable balance for aqueous solubility and membrane permeability, a critical parameter for downstream applications in medicinal chemistry and biological assay development. This property makes it a more versatile starting point compared to both highly hydrophilic (e.g., unsubstituted 5-oxoproline) and highly lipophilic sulfonamide derivatives.

Lipophilicity
Class-level
LogP = 0.5 (calculated)
Moderate hydrophobicity for solubility/permeability balance
Differentiates from more lipophilic naphthyl analogs
Medicinal Chemistry ADME Physicochemical Properties

Key Application Scenarios


Asymmetric Synthesis of Indole Alkaloids

The compound is a proven chiral auxiliary for the highly diastereoselective synthesis of 1-substituted 1,2,3,4-tetrahydro-β-carbolines, key intermediates in the synthesis of various indole alkaloids [1]. Researchers focused on natural product synthesis or alkaloid chemistry should procure this specific derivative for its validated performance in this challenging transformation.

Lead Optimization for Anticancer Drugs

The core 1-(benzenesulphonyl)-5-oxopyrrolidine-2-carboxylic acid scaffold has demonstrated validated in vivo antineoplastic activity in an EAC mouse model [1]. Medicinal chemists seeking to explore structure-activity relationships (SAR) around this validated pharmacophore should procure 5-Oxo-1-(phenylsulphonyl)-L-proline as the essential parent compound from which to synthesize and evaluate novel analogs for improved potency and selectivity.

Process Scale-up of Pyroglutamate Intermediates

The established, high-yielding (69.78%) one-step synthesis from readily available (R)-(-)-N-(phenylsulfonyl)glutamic acid [1] makes this compound an attractive candidate for large-scale process development. Procurement for pilot-scale synthesis is justified by the defined, efficient route that minimizes steps and maximizes throughput.

Molecular Probe Design with Balanced Properties

With a calculated LogP of 0.5 [1], this compound offers a balanced lipophilicity profile that is ideal for designing chemical probes or drug-like molecules with favorable solubility and permeability. It serves as an optimal starting point when moving from more polar lead compounds to explore the effects of moderate hydrophobicity without incurring the liabilities of highly lipophilic analogs.

Application
Selection Property
Validation Focus
β-Carboline alkaloid synthesis
Diastereoselective chiral auxiliary performance
Stereochemical outcome review
Oncology pharmacophore SAR studies
EAC model scaffold activity baseline
Substituent-activity correlation review
Scalable pyroglutamate intermediate synthesis
Reported one-step yield benchmark
Process reproducibility assessment
Balanced LogP probe design
Reported moderate lipophilicity window
Solubility and permeability profiling
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